Lipophilicity (XLogP) Comparison: 6-Ethyl vs. 6-Methyl Nicotinonitrile
6-Ethylnicotinonitrile exhibits a calculated XLogP of 1.4, representing a 0.5 unit increase in lipophilicity compared to its 6-methyl analog (6-methylnicotinonitrile, CAS 3222-48-8), which has a predicted XLogP of approximately 0.9 based on structural modeling . This quantitative difference reflects the additional methylene unit in the ethyl substituent and translates to a measurable increase in reversed-phase HPLC retention time and enhanced solubility in non-polar organic solvents [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.4 |
| Comparator Or Baseline | 6-Methylnicotinonitrile (predicted XLogP ≈ 0.9) |
| Quantified Difference | ΔXLogP ≈ +0.5 |
| Conditions | Calculated using XLogP3 algorithm; comparable to measured logP values in octanol/water systems |
Why This Matters
The higher XLogP of 6-Ethylnicotinonitrile directly influences its chromatographic retention time and organic-phase solubility, making it a distinct entity for analytical method development where resolution from the 6-methyl analog is required.
- [1] PubChem. Compound Summary for CID 18177676, 6-Ethylnicotinonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18177676 (retrieved 2026-04-22). View Source
